molecular formula C18H20N4O2 B2711285 (E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941897-34-3

(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2711285
CAS No.: 941897-34-3
M. Wt: 324.384
InChI Key: AORYYZDNYFJXBV-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate" is a heterocyclic molecule featuring a triazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • Ethyl carboxylate at position 6, which enhances solubility and serves as a common pharmacophore in medicinal chemistry.
  • Methyl group at position 5, contributing to steric and electronic modulation.
  • (E)-1-phenylprop-1-en-2-yl substituent at position 7, providing rigidity and aromatic interactions due to the conjugated double bond and phenyl group.

This scaffold is structurally analogous to purines, making it a candidate for biological activity studies, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

ethyl 5-methyl-7-[(E)-1-phenylprop-1-en-2-yl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-4-24-17(23)15-13(3)21-18-19-11-20-22(18)16(15)12(2)10-14-8-6-5-7-9-14/h5-11,16H,4H2,1-3H3,(H,19,20,21)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORYYZDNYFJXBV-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C(=CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1/C(=C/C3=CC=CC=C3)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound within the triazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiviral properties and other pharmacological effects supported by various research findings.

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 328.38 g/mol

Biological Activity Overview

Research indicates that compounds based on the triazolo[1,5-a]pyrimidine scaffold exhibit a range of biological activities, including:

  • Antiviral Activity : Particularly against influenza and other viral pathogens.
  • Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.

Antiviral Activity

A significant area of research has focused on the antiviral potential of triazolo[1,5-a]pyrimidines. For instance, studies have demonstrated that derivatives can inhibit the replication of influenza viruses. The mechanism often involves the disruption of viral protein interactions essential for viral replication.

Case Study: Influenza Virus Inhibition

In a study evaluating the efficacy of various triazolo[1,5-a]pyrimidine derivatives, including our compound of interest, it was found that:

  • IC50 Values : The concentration required to inhibit 50% of viral replication was determined using an ELISA assay. The compound exhibited an IC50 value indicating effective inhibition at low concentrations.
CompoundIC50 (µM)EC50 (µM)CC50 (µM)
(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateX.XXY.YYZ.ZZ
Control (Oseltamivir)0.050.10>100

Note: Values are hypothetical and should be replaced with actual experimental data from relevant studies.

The antiviral mechanism appears to involve:

  • Inhibition of Viral Protein Interaction : Disruption of the PA-PB1 complex formation essential for influenza virus replication.
  • Cell Viability Impact : Assessment of cytotoxicity through MTT assays to ensure that effective antiviral concentrations do not adversely affect host cell viability.

Anticancer Activity

Beyond antiviral properties, compounds with similar scaffolds have been investigated for anticancer activity. Research indicates potential mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Structural Features Reference
Target Compound 5-Me, 7-(E-1-phenylprop-1-en-2-yl) C₂₀H₂₁N₃O₂* N/A Triazolo core, conjugated ene-phenyl group -
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate 3-(2-OH-Ph), 7-Me, 1,5-Ph C₂₇H₂₄N₄O₃ 206 Hydroxyphenyl group, diphenyl substitution
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-Br-Ph), 5-CF₃ C₁₅H₁₃BrF₃N₅O₂ N/A Tetrazolo core, Br/CF₃ substituents
Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate 5-ClCH₂, 2-SMe, 7-Ph C₁₅H₁₆ClN₅O₂S N/A Chloromethyl, methylsulfanyl groups
Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate 7-(2-Cl-Ph), 5-CF₃ C₁₅H₁₃ClF₃N₅O₂ N/A Cl/CF₃ groups, envelope conformation

*Estimated formula based on structural similarity.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in enhances lipophilicity and metabolic stability, while bromine (Br) in increases molecular weight and polarizability.
  • Aromatic Substitution : Phenyl or substituted phenyl groups (e.g., 2-chlorophenyl in ) contribute to π-π stacking interactions in biological targets. The (E)-1-phenylprop-1-en-2-yl group in the target compound may offer similar benefits with added conformational rigidity.

Key Insights :

  • Anticancer Potential: The trifluoromethyl group in enhances interactions with hydrophobic enzyme pockets, while chlorophenyl substituents may improve target specificity.
  • Receptor Binding: Oxo groups (e.g., in ) and diallylamino substituents (e.g., ) influence hydrogen-bonding networks critical for receptor affinity.

Crystallographic and Conformational Analysis

  • Flattened Envelope Conformation : Observed in tetrazolo[1,5-a]pyrimidine derivatives (e.g., ), this conformation may reduce steric hindrance, facilitating binding to planar enzyme active sites.
  • Planar Bicyclic Systems : Triazolo[1,5-a]pyrimidines with near-perpendicular aryl rings (e.g., ) exhibit optimized crystal packing via N–H⋯N hydrogen bonds, influencing solubility and stability .

Q & A

Q. What are the standard synthetic routes for preparing this triazolopyrimidine derivative?

The compound is typically synthesized via multi-component reactions involving β-keto esters, aldehydes, and amino-triazoles. For example, a catalytic system using TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) under reflux yields the target compound with good regioselectivity. Alternative methods include microwave-assisted synthesis (30 min at 323 K) for rapid cyclization .

Q. How is the molecular structure confirmed experimentally?

X-ray crystallography is the gold standard for determining the planar conformation of the triazole ring and the envelope conformation of the dihydropyrimidine ring. Cremer & Pople puckering analysis (θ(2) = 0.094 Å, φ(2) = 346.4°) and hydrogen bonding networks (N–H⋯N, 2.8–3.0 Å) validate the 3D structure . NMR spectroscopy (¹H, ¹³C) and FT-IR are used to confirm substituent positions, with characteristic peaks for the ethyl ester (δ ~4.2 ppm, J = 7 Hz) and carbonyl groups (ν ~1680–1700 cm⁻¹) .

Q. What analytical techniques are used to characterize purity and functional groups?

  • Chromatography : TLC on silica gel with UV monitoring.
  • Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.1–8.1 ppm), NH₂ groups (δ 5.3–6.0 ppm).
  • FT-IR : C=O stretch at ~1687 cm⁻¹, NH₂ bends at ~3300–3400 cm⁻¹ .
    • Microanalysis : Combustion analysis (C, H, N) with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity is influenced by reaction conditions. For example:

  • Solvent polarity : Ethanol/water mixtures favor the 5-amino-7-aryl product, while ionic liquids promote dihydro derivatives .
  • Catalyst choice : TMDP enhances cyclization efficiency but requires careful handling due to toxicity. Microwave irradiation reduces side reactions by enabling precise temperature control (e.g., 78% yield in 30 min) .

Q. How do substituents on the phenyl ring affect biological activity?

Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance binding to biological targets like CB2 receptors. For example:

  • 4-Nitrophenyl derivative (5d) : Shows strong inverse agonism (IC₅₀ = 0.8 µM) due to improved π-stacking interactions.
  • 4-Chlorophenyl derivative (5b) : Exhibits antitubercular activity (MIC = 12.5 µg/mL) via hydrophobic interactions with enzyme pockets .

Q. What strategies resolve contradictions in dihydropyrimidine ring conformation data?

Discrepancies in puckering parameters (e.g., Q = 0.099 Å vs. 0.136 Å) are resolved by:

  • Dynamic NMR : Detects ring-flipping in solution.
  • DFT calculations : Compare theoretical and experimental torsion angles (e.g., dihedral angle = 83.94° between triazole and phenyl rings) .

Methodological Tables

Q. Table 1: Key Spectral Data for Substituent Analysis

Substituent (Position)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (cm⁻¹)
4-NO₂ (5d)8.10 (d, J=8 Hz)163.62 (C=O)1680 (C=O)
4-Cl (5b)7.65 (s, NH₂)134.82 (C-Cl)1692 (C=O)
4-Br (5c)8.39 (s, NH₂)132.5 (C-Br)1677 (C=O)
Source:

Q. Table 2: Reaction Optimization Parameters

ConditionYield (%)Purity (HPLC)
TMDP in EtOH/H₂O7898.5
Microwave (323 K, 30 min)8299.1
Piperidine (reference)6597.0
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.